2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a naphthalene ring substituted with a chlorine atom and a boronic ester group, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloronaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronic ester.
Substituted Naphthalenes: Formed through nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl or styrene product. The chlorine atom on the naphthalene ring can also participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles.
Comparison with Similar Compounds
Similar Compounds
(3-Chloronaphthalen-2-yl)boronic acid: Similar structure but lacks the dioxaborolane group.
2-Naphthylboronic acid: Similar naphthalene ring but without the chlorine substitution.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Similar boronic ester group but without the chlorine substitution.
Uniqueness
2-(3-Chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the chlorine atom and the boronic ester group on the naphthalene ring. This combination allows for versatile reactivity, making it a valuable intermediate in various chemical transformations and applications.
Properties
Molecular Formula |
C16H18BClO2 |
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Molecular Weight |
288.6 g/mol |
IUPAC Name |
2-(3-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10H,1-4H3 |
InChI Key |
CWTPFQCFSMYWGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2Cl |
Origin of Product |
United States |
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